2'-Deoxyguanosine-5'-triphosphoric acid, disodium

Molecular Biology PCR Enzymatic Assay Preparation

2'-Deoxyguanosine-5'-triphosphoric acid, disodium (dGTP disodium salt; CAS 18423-40-0) is a purine deoxynucleoside triphosphate that serves as an essential substrate for DNA polymerases and reverse transcriptases during DNA replication, repair, and PCR-based amplification. The compound exists as a disodium salt with a molecular weight of 551.14 g/mol (free acid basis 507.18 g/mol) and is highly soluble in water due to its ionic nature, making it suitable for a broad range of molecular biology and biochemical applications.

Molecular Formula C10H16N5O13P3
Molecular Weight 507.18 g/mol
Cat. No. B13396327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxyguanosine-5'-triphosphoric acid, disodium
Molecular FormulaC10H16N5O13P3
Molecular Weight507.18 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)
InChIKeyHAAZLUGHYHWQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Deoxyguanosine-5'-triphosphoric acid, disodium (dGTP Disodium): A Key Nucleotide for DNA Synthesis and Molecular Biology Procurement


2'-Deoxyguanosine-5'-triphosphoric acid, disodium (dGTP disodium salt; CAS 18423-40-0) is a purine deoxynucleoside triphosphate that serves as an essential substrate for DNA polymerases and reverse transcriptases during DNA replication, repair, and PCR-based amplification [1]. The compound exists as a disodium salt with a molecular weight of 551.14 g/mol (free acid basis 507.18 g/mol) and is highly soluble in water due to its ionic nature, making it suitable for a broad range of molecular biology and biochemical applications [1].

Workflow DNA synthesis, PCR, qPCR, long-range PCR
Format Water-soluble disodium salt for master mixes
Use context Enzymatic studies, electrochemical detection, oxidation research

Why 2'-Deoxyguanosine-5'-triphosphoric acid, disodium Cannot Be Interchanged with Other dGTP Salts or Guanosine Analogs Without Risk


The disodium salt of dGTP differs from the trisodium and free acid forms in counterion stoichiometry, molecular weight, and solution behavior, which directly impact molarity calculations, ionic strength, and compatibility with downstream enzymatic reactions [1]. Additionally, substitution with analogs such as 7-deaza-dGTP or dITP alters polymerase incorporation kinetics, fidelity, and susceptibility to oxidative damage, each of which can critically affect experimental outcomes in PCR, sequencing, and enzymatic studies [2][3]. Therefore, selection of the exact salt form and nucleobase identity is not trivial and requires evidence-based justification.

Target dGTP disodium salt (CAS 18423-40-0)
Substitute dGTP trisodium or free acid forms
Salt-form mismatch introduces ~4% molecular weight difference, altering molarity calculations and enzymatic assay reliability.
Target Native dGTP
Substitute 7-deaza-dGTP, dITP, or other guanosine analogs
Analog nucleotides shift polymerase incorporation kinetics and fidelity; oxidative susceptibility profiles may differ.

Quantitative Differentiation Guide: 2'-Deoxyguanosine-5'-triphosphoric acid, disodium vs. Closest Analogs and Alternatives


Molar Mass and Formulation Precision: dGTP Disodium vs. dGTP Trisodium

The disodium salt of dGTP (CAS 18423-40-0) has a molecular formula of C10H14N5Na2O13P3 and a molecular weight of 551.14 g/mol (free acid basis 507.18 g/mol), whereas the trisodium salt (CAS 93919-41-6) has a molecular weight of 573.12 g/mol [1]. This 4% difference in molecular weight leads to a systematic error in solution preparation if the salt form is not correctly identified, potentially altering dNTP concentration and affecting polymerase incorporation rates and PCR efficiency [1].

Molar Mass: Salt Form
Head-to-head
Disodium: 551.14 g/mol
Trisodium: 573.12 g/mol (~4% higher)
Salt-form identity directly affects molarity precision.
Verify salt form on COA before preparing stock solutions.
Molecular Biology PCR Enzymatic Assay Preparation

Kinetic Discrimination: dGTP vs. 7-Deaza-dGTP Incorporation by DNA Polymerase ι

Steady-state kinetic analysis of human DNA polymerase ι reveals that 7-deaza-dGTP is incorporated opposite template G with a catalytic efficiency (kcat/Km) of 1.9 × 10⁻⁴, which is 33-fold higher than that of native dGTP (kcat/Km = 5.8 × 10⁻⁶) under identical conditions [1]. The Km for dGTP is 3,430 μM, while the Km for 7-deaza-dGTP is 104 μM, indicating a markedly higher apparent affinity of the polymerase for the modified nucleotide.

Kinetic Discrimination
Head-to-head
dGTP kcat/Km = 5.8×10⁻⁶, Km = 3,430 μM
7-deaza-dGTP kcat/Km = 1.9×10⁻⁴, Km = 104 μM
(33-fold difference, Pol ι)
Analogs are not kinetic equivalents; native dGTP required for canonical incorporation studies.
Steady-state conditions, pH 7.5, 37°C; reference source PMC1180782.
Enzymology Lesion Bypass Modified Nucleotide Incorporation

Oxidative Susceptibility: dGTP is the Most Easily Oxidized Deoxynucleotide Triphosphate

The guanine base possesses the lowest one-electron oxidation potential among the four canonical DNA bases, with a measured value of approximately 0.81 V vs. NHE under physiological conditions [1]. This makes dGTP significantly more prone to oxidative damage (forming 8-oxo-dGTP) than dATP, dCTP, or dTTP. The resulting 8-oxo-dGTP can mispair with adenine, leading to G:C→T:A transversions and compromising the fidelity of DNA synthesis.

Oxidative Susceptibility
Class-level
Guanine oxidation potential ~0.81 V vs. NHE (lowest among DNA bases)
Higher risk of 8-oxo-dGTP formation; prioritize high-purity lots and inert storage.
Data to verify; oxidation measured on indium tin oxide electrode, pH 7.4.
Oxidative Stress Mutagenesis Nucleotide Stability

Electrochemical Detection Specificity: dGTP Provides a Unique Anodic Signal for PCR Monitoring

A carbon nanotube-modified glassy carbon electrode (S-SWNT/GCE) enables the sensitive detection of free dGTP via a dramatic enhancement of its anodic peak current and a visible decrease in overpotential. After successful PCR amplification, the anodic peak current of dGTP decreases substantially due to its incorporation into double-stranded DNA, providing a direct electrochemical readout for PCR product formation [1]. This electrochemical response is specific to dGTP among the four dNTPs because guanine has the lowest oxidation potential.

Electrochemical Detection
Method context
dGTP anodic peak current decreases significantly after PCR on S-SWNT/GCE electrode
Supports label-free amperometric PCR monitoring.
Qualitative signal; other dNTPs do not generate comparable response.
Electrochemical Biosensor PCR Detection Point-of-Care Diagnostics

Recommended Application Scenarios for 2'-Deoxyguanosine-5'-triphosphoric acid, disodium Based on Quantitative Differentiation Evidence


High-Fidelity PCR, qPCR, and Long-Range PCR Requiring Defined dNTP Stoichiometry

The precise molecular weight of the disodium salt (551.14 g/mol) enables accurate calculation of dGTP concentration for PCR master mixes. Even a 4% error arising from substitution with the trisodium salt can alter dNTP stoichiometry, potentially reducing amplification efficiency and fidelity. Use dGTP disodium salt of PCR-grade purity (≥99% dGTP, ≤0.9% dNDP) to ensure lot-to-lot consistency and minimize PCR inhibition by nucleotide impurities .

Enzymatic Kinetic Studies of DNA Polymerases and Reverse Transcriptases

Because dGTP incorporation kinetics (Km = 3,430 μM for Pol ι) differ markedly from analog nucleotides such as 7-deaza-dGTP (Km = 104 μM), exact knowledge of the nucleotide identity and salt form is essential for generating reproducible kinetic parameters. The disodium salt provides the native guanine substrate required for determining biologically meaningful Michaelis-Menten constants and for studying polymerase fidelity mechanisms [1].

Label-Free Electrochemical Detection of PCR Products

The low oxidation potential of the guanine base in dGTP (~0.81 V vs. NHE) enables direct amperometric monitoring of PCR amplification using carbon nanotube-modified electrodes. The decrease in free dGTP anodic current after successful amplification serves as a sequence-specific, label-free detection signal, making dGTP disodium the nucleotide of choice for developing disposable electrochemical PCR sensors for pathogen detection and genetic testing [2].

Oxidative DNA Damage and Mutagenesis Research

The inherent susceptibility of dGTP to oxidation makes the disodium salt a critical reagent for studying 8-oxo-dGTP formation and the fidelity of translesion synthesis. Researchers investigating the role of oxidized nucleotides in mutagenesis, aging, and cancer rely on high-purity dGTP disodium salt that has been stored under rigorously controlled conditions to minimize pre-existing 8-oxo-dGTP contamination [3].

Application
Selection Property
Validation Focus
High-fidelity PCR, qPCR, long-range PCR
dNTP stoichiometry accuracy
PCR fidelity, amplification efficiency, and lot-to-lot consistency
Enzymatic kinetic studies of DNA polymerases and RTs
Native guanine substrate identity
Reproducible kinetic parameters (Km, kcat) and fidelity mechanisms
Label-free electrochemical PCR detection
Low oxidation potential of guanine
Amperometric signal change and sensor development
Oxidative DNA damage and mutagenesis research
High sensitivity to oxidation
8-oxo-dGTP formation monitoring and translesion synthesis fidelity
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